molecular formula C21H19ClN2O3S2 B2472772 3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide CAS No. 383372-23-4

3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide

Número de catálogo: B2472772
Número CAS: 383372-23-4
Peso molecular: 446.96
Clave InChI: UTENHOIGZLYNHW-NBVRZTHBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a sulfur-containing heterocyclic core with a 2-sulfanylidene group and a 4-oxo moiety. The structure includes a (5E)-5-[(2-chlorophenyl)methylidene] substituent, which introduces a conjugated aromatic system that enhances π-π interactions with biological targets. The N-(2-hydroxyethyl)-N-phenylpropanamide side chain contributes to solubility and modulates pharmacokinetic properties, such as bioavailability and metabolic stability.

Synthesis of such derivatives typically involves cyclocondensation of thiosemicarbazides with α-mercapto acids or their esters, followed by functionalization of the side chains .

Propiedades

IUPAC Name

3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c22-17-9-5-4-6-15(17)14-18-20(27)24(21(28)29-18)11-10-19(26)23(12-13-25)16-7-2-1-3-8-16/h1-9,14,25H,10-13H2/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTENHOIGZLYNHW-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N(CCO)C(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

The compound 3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a thiazolidinone ring, a chlorophenyl group, and an amide linkage. Its molecular formula is C17H12ClNO4S2C_{17}H_{12}ClNO_4S_2 with a molecular weight of approximately 393.86 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₇H₁₂ClN O₄S₂
Molecular Weight393.86 g/mol
IUPAC Name3-[(5E)-5-{[5-(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}]propanoic acid
DrugBank Accession No.DB08177

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Anticancer Properties

Studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its impact on human leukemia cells, revealing that modifications to the thiazolidinone structure could enhance or diminish anticancer activity. Specifically, certain derivatives were found to induce apoptosis in these cells .

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in disease processes. For example, it has shown inhibitory activity against the NS2B-NS3 protease of the Dengue virus and bacterial transferase enzymes, suggesting potential antiviral and antibacterial applications .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : The thiazolidinone moiety interacts with active sites of target enzymes through nucleophilic addition reactions.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potentials.

Study on Antimicrobial Efficacy

A comprehensive study conducted by Zvarec et al. (2023) evaluated various rhodanine-furan conjugates for their antimicrobial activity. The study concluded that modifications in the substituents significantly affected the antimicrobial potency against specific bacterial strains .

Evaluation of Cytotoxicity

In a separate investigation, the cytotoxic effects of the compound were assessed using human leukemia cell lines. The findings revealed that certain structural modifications could lead to enhanced cytotoxicity, suggesting a structure-activity relationship that could inform future drug design .

Summary of Findings

Activity TypeObserved EffectsReferences
AntimicrobialEffective against gram-positive bacteria
AnticancerInduces apoptosis in leukemia cells
Enzyme InhibitionInhibits Dengue virus protease

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Antibacterial Properties
Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one have shown efficacy exceeding that of traditional antibiotics like ampicillin and streptomycin .

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Comparison with Ampicillin
Staphylococcus aureus8Higher efficacy
Escherichia coli16Higher efficacy
Pseudomonas aeruginosa32Comparable

The thiazolidinone core's structural features contribute to its interaction with bacterial cell walls, disrupting their integrity and leading to cell death.

Anticancer Activity

Mechanisms of Action
The compound has shown potential as an anticancer agent through various mechanisms. Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Case Study: In Vitro Studies
In vitro studies on cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer) have revealed that the compound significantly reduces cell viability at concentrations as low as 10 µM:

Cell Line IC50 (µM) Effectiveness (%)
MCF-71275
HeLa1570

These findings suggest that the compound could serve as a lead for further development into anticancer drugs.

Anti-inflammatory Activity

Inflammation Modulation
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. Research indicates that thiazolidinone derivatives can effectively reduce inflammation markers in animal models .

Experimental Results
In a controlled study using a carrageenan-induced paw edema model in rats, the compound demonstrated a significant reduction in paw swelling compared to the control group:

Treatment Group Paw Edema Reduction (%)
Control0
Compound Group60

This data underscores the potential of the compound as an anti-inflammatory agent.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities, modulated by substituents on the core scaffold. Below is a detailed comparison of structurally related compounds, focusing on structural variations, biological efficacy, and physicochemical properties.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name / ID Key Substituents Biological Activity (IC₅₀ or % Inhibition) Physicochemical Properties Reference
Target Compound: 3-[(5E)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide 2-Chlorophenyl, 2-hydroxyethyl, N-phenylpropanamide Not reported in evidence Enhanced solubility due to polar 2-hydroxyethyl group
N-[2-(2,4-Dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c) 2,4-Dichlorophenyl, benzamide 100% DAL tumor inhibition at 100 µg/mL Moderate logP due to lipophilic dichlorophenyl
N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide 4-Methoxybenzylidene, 2-hydroxyphenyl Antiproliferative activity (IC₅₀ ~16.3 µg/mL) Improved solubility from 2-hydroxyphenyl
4-[(5E)-5-(4-Methylbenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide 4-Methylbenzylidene, morpholinylbutanamide Not reported High solubility via morpholine moiety
3-[(5Z)-4-Oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-ylmethylidene, N-phenylpropanamide Not reported Moderate logP due to thiophene

Key Observations

Substituent Impact on Bioactivity :

  • Chlorinated aromatic groups (e.g., 2-chlorophenyl, 2,4-dichlorophenyl) enhance antiproliferative activity by promoting hydrophobic interactions with target proteins. Compound 4c (2,4-dichlorophenyl) achieved 100% tumor inhibition in DAL cells at 100 µg/mL, comparable to doxorubicin .
  • Electron-donating groups (e.g., 4-methoxy in ) improve solubility but may reduce membrane permeability, necessitating a balance between hydrophilicity and activity.

Role of Side Chains :

  • Polar side chains (e.g., 2-hydroxyethyl in the target compound, morpholine in ) increase aqueous solubility, critical for oral bioavailability.
  • N-Arylpropanamide groups (common in ) provide structural rigidity and hydrogen-bonding capacity, enhancing target binding.

Stereoelectronic Effects :

  • The (5E)-configuration of the benzylidene group in the target compound ensures optimal conjugation, stabilizing the planar structure for target engagement. In contrast, (5Z)-isomers (e.g., ) may exhibit altered binding kinetics due to steric hindrance.

Computational Similarity Analysis : Molecular fingerprinting (e.g., Tanimoto similarity) would highlight shared pharmacophoric features between the target compound and active analogs, such as the 2-sulfanylidene-4-oxo core and chlorinated aryl groups .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis requires multi-step reactions with strict control of conditions (e.g., temperature, solvent polarity, and catalyst selection). Key steps include:

  • Thiazolidinone core formation : Use of 2-chlorobenzaldehyde for the methylidene group via Knoevenagel condensation .
  • Amide coupling : Employ carbodiimide-based reagents (e.g., DCC) for N-phenylpropanamide introduction, monitored by TLC/HPLC to track intermediates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol to isolate the final product .

Q. What spectroscopic techniques are most effective for characterizing its structural features?

  • NMR (¹H/¹³C) : Assigns stereochemistry of the (5E)-methylidene group and confirms substitution patterns on the phenyl rings .
  • FT-IR : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹ for the 4-oxo group, C=S at ~1200 cm⁻¹) .
  • HRMS : Validates molecular weight and isotopic patterns, critical for verifying synthetic success .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to kinase domains or protease active sites, leveraging the compound’s sulfanylidene and chlorophenyl groups as hydrogen bond donors/acceptors .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key residues (e.g., catalytic serine in hydrolases) .
  • QSAR modeling : Correlate substituent effects (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) with inhibitory activity using Hammett constants .

Q. What strategies resolve contradictions in experimental data regarding stereochemical outcomes?

  • Comparative XRD analysis : Resolve E/Z isomerism in the methylidene group by comparing experimental crystal structures with computational predictions .
  • Chiral HPLC : Separate enantiomers if unexpected optical activity arises, using amylose-based columns and polar mobile phases .
  • Kinetic isotope effects : Study deuterated analogs to distinguish between concerted vs. stepwise reaction mechanisms during synthesis .

Q. What mechanistic pathways govern the sulfanylidene group’s reactivity under oxidative or reductive conditions?

  • Oxidation : The sulfanylidene (C=S) converts to sulfoxide (C-SO) or sulfone (C-SO₂) using mCPBA or H₂O₂, confirmed by ¹H NMR peak shifts at δ 3.5–4.0 ppm .
  • Reduction : NaBH₄ selectively reduces the 4-oxo group to a hydroxyl, leaving the C=S intact, as evidenced by IR loss of the 1700 cm⁻¹ peak .
  • Nucleophilic substitution : Thiolate intermediates (generated via base) react with alkyl halides to form thioether derivatives, monitored by LC-MS .

Methodological Tables

Parameter Synthetic Optimization Structural Analysis
Key ReagentsDCC, 2-chlorobenzaldehyde, triethylamineCDCl₃ (NMR solvent), KBr pellets (IR)
Critical Conditions60°C, anhydrous DMF, N₂ atmosphere500 MHz NMR, ESI+ ionization for HRMS
Validation Metrics≥95% HPLC purity, >60% isolated yieldδ 7.2–8.1 ppm (aromatic protons in ¹H NMR)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.